

# Application Notes and Protocols for Photopolymerization of DEGDMA-Based Resins

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## Compound of Interest

Compound Name: Diethylene glycol dimethacrylate

Cat. No.: B134921

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of di(ethylene glycol) dimethacrylate (DEGDMA)-based resins. This document covers resin formulation, photopolymerization techniques, and characterization of the resulting polymers, with a focus on applications in biomedical and drug development fields.

## Introduction to DEGDMA Photopolymerization

Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional methacrylic monomer commonly used as a reactive diluent in photopolymerizable resins. Its favorable properties, such as low viscosity and good biocompatibility, make it a valuable component in formulations for stereolithography (SLA) and digital light processing (DLP) 3D printing, particularly for biomedical applications.<sup>[1][2]</sup> Photopolymerization of DEGDMA-based resins is a rapid curing process initiated by light, offering spatial and temporal control over the formation of crosslinked polymer networks.<sup>[3]</sup>

The final properties of the photopolymerized DEGDMA-based material are highly dependent on the formulation, including the choice of co-monomers, photoinitiator type and concentration, and the parameters of the light source.

## Resin Formulations

DEGDMA is often combined with other monomers to tailor the mechanical properties, viscosity, and biocompatibility of the final polymer. A common approach involves blending DEGDMA with a higher molecular weight and more viscous monomer, such as urethane dimethacrylate (UDMA), to achieve a suitable viscosity for processing while maintaining good mechanical strength.<sup>[1][4]</sup>

Table 1: Example Formulations of DEGDMA-Based Resins

Formulation ID	DEGDMA (wt%)	Co-monomer (wt%)	Photoinitiator (wt%)	Application Reference
UDMA:DEGDMA	50	UDMA (50)	TPO (0.1)	Stereolithography (SLA) 3D Printing <sup>[4]</sup>
NVCL-co-DEGDA	5-40	N-Vinylcaprolactam (NVCL) (58-93)	TPO (2)	4D Printing <sup>[5]</sup>

TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

## Photopolymerization Process

The photopolymerization of DEGDMA resins involves the initiation, propagation, and termination of a free-radical chain reaction. The process is initiated by a photoinitiator that absorbs light at a specific wavelength and generates free radicals.

## Photoinitiators

The selection of a photoinitiator is critical and depends on the wavelength of the light source. Type I photoinitiators undergo unimolecular cleavage to form radicals, while Type II photoinitiators require a co-initiator (e.g., an amine) to generate radicals through a bimolecular reaction.

Table 2: Common Photoinitiators for DEGDMA-Based Resins

Photoinitiator	Type	Absorption Wavelength (nm)	Co-initiator Required
TPO	I	~365-405	No
Camphorquinone (CQ)	II	~468	Yes (e.g., Amine)
Phenylpropanedione (PPD)	II	~392	Yes (e.g., Amine)

The concentration of the photoinitiator influences the polymerization rate and the final properties of the polymer. An optimal concentration exists to maximize the degree of conversion and mechanical properties.[\[6\]](#)[\[7\]](#)

## Light Sources

Commonly used light sources for photopolymerization include UV lamps and light-emitting diodes (LEDs). The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. For instance, a 405 nm laser is effective for resins containing TPO as the photoinitiator.[\[5\]](#)

## Experimental Protocols

### Resin Preparation

Protocol 1: Preparation of UDMA:DEGDMA Resin[\[4\]](#)

- In a light-protected vessel, combine equal weights of Urethane Dimethacrylate (UDMA) and Di(ethylene glycol) dimethacrylate (DEGDMA).
- Add 0.1% (w/w) of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) to the monomer mixture.
- Stir the mixture in the dark until the photoinitiator is completely dissolved and the resin is homogeneous.

## Stereolithography (SLA) 3D Printing

### Protocol 2: SLA 3D Printing of DEGDMA-Based Resins<sup>[5]</sup>

- Pour the prepared resin into the resin tank of a stereolithography 3D printer (e.g., Form 2).
- Set the printing parameters. A common layer thickness is 25-100  $\mu\text{m}$ . The laser wavelength should match the photoinitiator's absorption (e.g., 405 nm for TPO).
- Upload the desired 3D model in STL format to the printer.
- Initiate the printing process.
- After printing, remove the object from the build platform.
- Wash the printed object in a suitable solvent (e.g., isopropanol) to remove any unreacted resin.
- Post-cure the object in a UV chamber to ensure complete polymerization of the residual monomer.

## Characterization of Photopolymerized Resins

The degree of conversion is a measure of the extent of polymerization and can be determined by monitoring the decrease in the methacrylate C=C bond stretching vibration.

### Protocol 3: FT-IR Analysis of Degree of Conversion<sup>[8][9]</sup>

- Record the FT-IR spectrum of the uncured liquid resin.
- Photopolymerize a thin film of the resin using the desired light source and exposure time.
- Record the FT-IR spectrum of the cured polymer.
- Calculate the degree of conversion (DC) using the following formula, monitoring the peak height or area of the aliphatic C=C peak (around  $1637\text{ cm}^{-1}$ ) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak at  $1608\text{ cm}^{-1}$  for resins containing aromatic monomers, or the C=O peak around  $1715\text{ cm}^{-1}$ ).

$$DC (\%) = [1 - (\text{Aliphatic Peak Area}_{\text{cured}} / \text{Internal Standard Peak Area}_{\text{cured}}) / (\text{Aliphatic Peak Area}_{\text{uncured}} / \text{Internal Standard Peak Area}_{\text{uncured}})] \times 100$$

#### Protocol 4: Measurement of Flexural Strength[\[10\]](#)

- Prepare bar-shaped specimens with standardized dimensions (e.g., 10 mm x 2 mm x 2 mm) using a mold or by 3D printing.
- Store the specimens in distilled water at 37°C for 24 hours.
- Perform a three-point bending test using a universal testing machine. Set the span to 8 mm and the crosshead speed to 0.5 mm/min.
- Record the load at which the specimen fractures to calculate the flexural strength.

#### Protocol 5: Measurement of Microhardness[\[10\]](#)

- Prepare disk-shaped specimens (e.g., 10 mm diameter, 2 mm thickness).
- Polish the surface of the specimens.
- Measure the Knoop hardness using a microhardness tester with a Knoop indenter.

The curing depth is a critical parameter in layer-by-layer 3D printing processes.

#### Protocol 6: Measurement of Curing Depth[\[11\]](#)[\[12\]](#)

- Place the liquid resin in a container of known depth.
- Expose the surface of the resin to the light source for a specific duration and intensity.
- Remove the cured solid layer.
- Wash away the uncured resin with a suitable solvent.
- Measure the thickness of the cured layer using calipers or a profilometer.
- Repeat for different exposure energies to generate a "working curve" that relates exposure energy to curing depth.

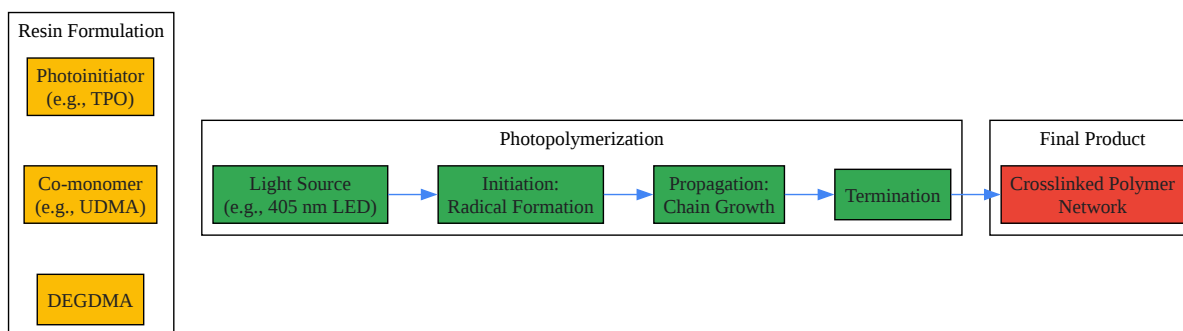
## Data Presentation

Table 3: Mechanical Properties of a 3D Printed Resin Under Different Polymerization Protocols[10]

Polymerization Protocol	Flexural Strength (MPa)	Microhardness (Knoop)
Light Curing Unit - 40s	Data not available	Higher than chamber
Light Curing Unit - 120s	Data not available	Higher than chamber
Polymerization Chamber - 1 cycle	Data not available	Lower than light unit
Polymerization Chamber - 2 cycles	Data not available	Lowest

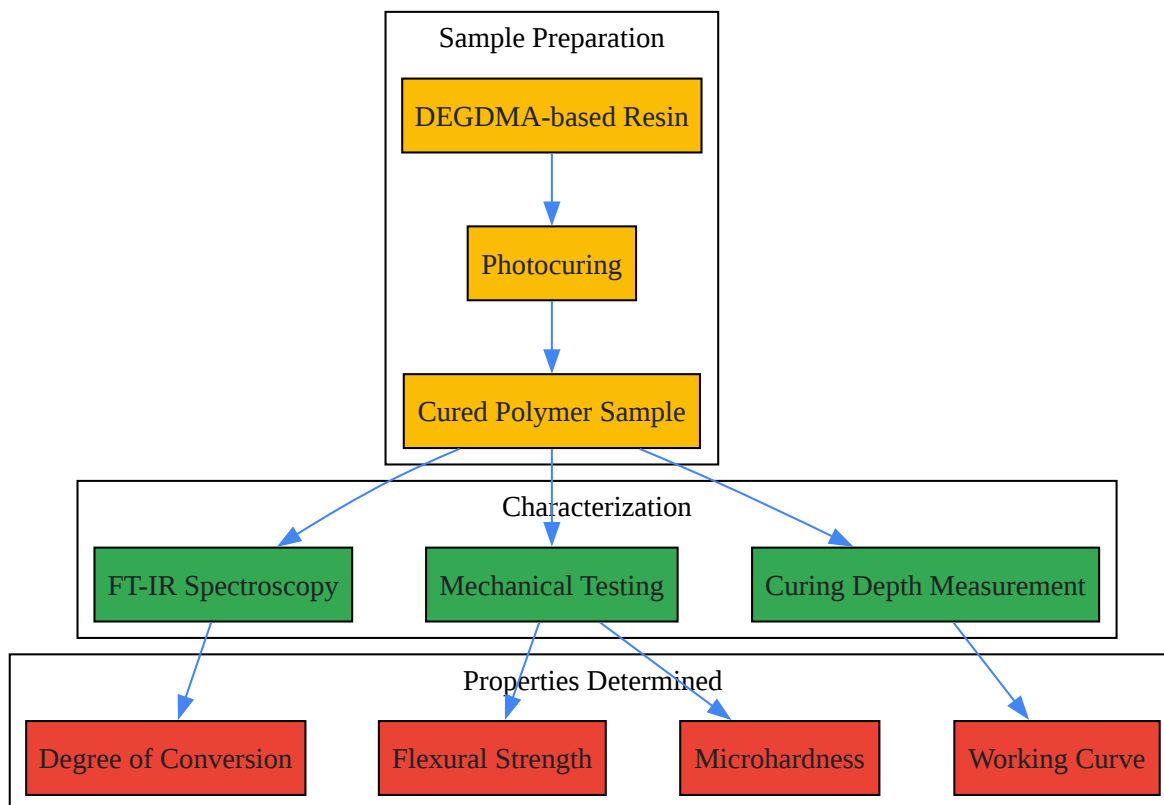
Note: This table is illustrative of the type of data to be collected and is based on findings from a study on a commercial 3D printed resin, highlighting the importance of the polymerization protocol on the final properties.

## Visualizations



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Caption: Workflow of the photopolymerization process for DEGDMA-based resins.



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Caption: Experimental workflow for the characterization of photopolymerized DEGDMA resins.

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- To cite this document: BenchChem. [Application Notes and Protocols for Photopolymerization of DEGDMA-Based Resins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134921#photopolymerization-techniques-for-degdma-based-resins>]

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